1-Benzylpiperidine-2-carboxylic acid

Vue d'ensemble

Description

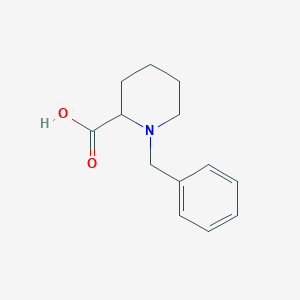

1-Benzylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C13H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Benzylpiperidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine with benzyl chloride, followed by carboxylation. The reaction typically proceeds as follows:

Alkylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.

Carboxylation: The resulting 1-benzylpiperidine is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Benzylic Oxidation

The benzylic carbon adjacent to the piperidine nitrogen undergoes oxidation under strong conditions. For example:

- KMnO₄/H₂SO₄ oxidizes the benzylic C–H bond to a ketone, forming 1-(benzoyl)piperidine-2-carboxylic acid.

- CrO₃ in acidic media selectively targets the benzylic position for partial oxidation .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (aq H₂SO₄, 100°C) | 1-(Benzoyl)piperidine-2-carboxylic acid | 65–70% | |

| CrO₃ (AcOH, 50°C) | 1-(Benzylidene)piperidine-2-carboxylic acid | 55% |

Carboxylic Acid Reduction

The carboxylic acid group is reduced to a primary alcohol using strong hydride donors:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | 1-Benzylpiperidine-2-methanol | 85% | |

| BH₃·THF (0°C) | Partial reduction to aldehyde | 40% |

Ester Formation

The carboxylic acid reacts with alcohols to form esters. Benzyl esters are synthesized via 2-benzyloxy-1-methylpyridinium triflate under mild conditions :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2-Benzyloxy-1-methylpyridinium triflate | Benzyl 1-benzylpiperidine-2-carboxylate | 92% |

Nucleophilic Substitution

The benzyl group undergoes substitution with nucleophiles under catalytic hydrogenation:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (20 atm), Pd/C, THF | Piperidine-2-carboxylic acid | 90% |

Decarboxylation

Under pyrolysis (200–250°C), the carboxylic acid group undergoes decarboxylation, forming 1-benzylpiperidine :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 250°C (neat) | 1-Benzylpiperidine | 60% |

Mechanistic Insights

Applications De Recherche Scientifique

Antiviral Activity

1-Benzylpiperidine-2-carboxylic acid has been identified as a promising candidate in antiviral drug development. Research indicates that derivatives of this compound exhibit potent activity against various strains of influenza viruses.

- Mechanism of Action : The compound interacts with the hemagglutinin protein of the influenza virus, inhibiting its fusion process, which is critical for viral entry into host cells. Studies have shown that modifications to the benzyl group significantly affect antiviral potency, with specific configurations yielding enhanced efficacy against H1N1 strains .

| Compound Variant | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 7.4 | 44 | 5.95 |

| Fluorinated analogue | 2.5 | 50 | 20 |

Drug Development

The structural characteristics of this compound make it an attractive scaffold for designing new therapeutics:

- Analogue Synthesis : Researchers have synthesized various analogues to explore structure-activity relationships (SAR). The presence of different substituents on the benzyl group has been shown to modulate biological activity significantly, providing insights into effective drug design .

Neuropharmacological Research

This compound has also been studied for its potential effects on the central nervous system:

- BBB Permeability : It is noted that this compound can cross the blood-brain barrier (BBB), making it suitable for neuropharmacological studies . Its ability to act on neurotransmitter systems could lead to applications in treating neurological disorders.

Case Study 1: Influenza Virus Inhibition

A study published in ACS Publications highlighted the effectiveness of a fluorinated derivative of this compound against H1N1 influenza virus. The research demonstrated that this compound binds effectively to the hemagglutinin fusion peptide, showcasing its potential as an antiviral agent .

Case Study 2: Structural Optimization

Research conducted by Velazquez et al. focused on optimizing the N-benzyl piperidine scaffold to enhance its activity against influenza viruses. The study revealed that specific modifications to the piperidine ring and benzyl substituents led to increased antiviral potency, underscoring the importance of structural diversity in drug development .

Mécanisme D'action

The mechanism of action of 1-benzylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The compound may interact with neurotransmitter receptors or enzymes, modulating their function and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzylpiperidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

2-Piperidinecarboxylic acid: Lacks the benzyl group, resulting in different lipophilicity and biological activity.

1-Phenylpiperidine-2-carboxylic acid: Contains a phenyl group instead of a benzyl group, which may alter its interaction with molecular targets.

Uniqueness

1-Benzylpiperidine-2-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical and biological properties.

Activité Biologique

1-Benzylpiperidine-2-carboxylic acid (BPCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a benzyl substituent and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 219.28 g/mol. The presence of the benzyl group enhances lipophilicity, which is crucial for its ability to cross the blood-brain barrier and interact with central nervous system targets.

The biological activity of BPCA primarily involves its interaction with various molecular targets, particularly neurotransmitter receptors. The compound has been shown to modulate the activity of:

- Dopamine Receptors : BPCA exhibits selective binding properties to dopamine receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

- Monoacylglycerol Lipase (MAGL) : Recent studies indicate that BPCA derivatives can act as reversible MAGL inhibitors, which may have implications for anti-inflammatory and anti-cancer therapies .

The carboxylic acid group in BPCA facilitates hydrogen bonding and ionic interactions, enhancing its binding affinity to these targets.

1. Neuropharmacological Effects

Research has indicated that BPCA and its derivatives may influence neurotransmitter systems, particularly in modulating dopamine levels. This property positions BPCA as a candidate for developing treatments for various neurodegenerative conditions.

2. Anti-inflammatory Properties

BPCA has been implicated in the inhibition of MAGL, leading to increased levels of endocannabinoids, which can exert anti-inflammatory effects. This mechanism is particularly relevant in pain management and cancer therapy .

Research Findings and Case Studies

Recent studies have focused on synthesizing BPCA derivatives to enhance biological activity. Below are key findings from recent research:

| Study | Findings | Applications |

|---|---|---|

| Di Stefano et al., 2024 | Developed novel BPCA derivatives with nanomolar inhibition on MAGL; showed antiproliferative activities in cancer cell lines | Potential cancer therapeutics |

| BenchChem Research | Identified BPCA's role as a building block for synthesizing compounds targeting neurotransmitter systems | Drug development for neurological disorders |

| PubChem Database | Documented structural data supporting BPCA's interaction with various receptors | Basis for further pharmacological studies |

Propriétés

IUPAC Name |

1-benzylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUCBQVXYVZGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385687 | |

| Record name | 1-benzylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21319-53-9 | |

| Record name | 1-benzylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.